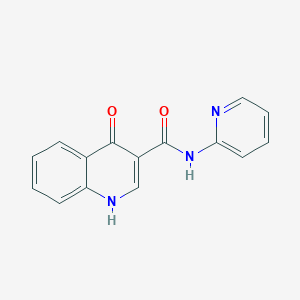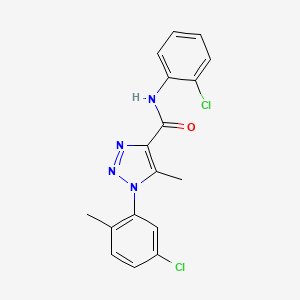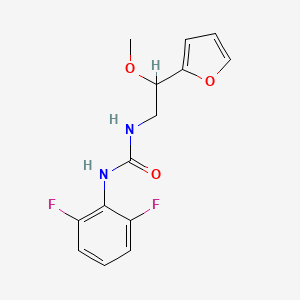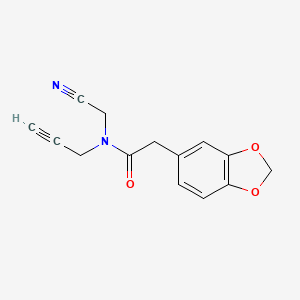
4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a compound that belongs to the class of quinolines . Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline and its derivatives have been the subject of numerous chemical reactions . The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .科学的研究の応用
Antimicrobial and Antiproliferative Agents
Quinoline derivatives have demonstrated significant potential as antimicrobial and antiproliferative agents, with various studies synthesizing novel quinoline-based compounds to evaluate their efficacy against different microbial strains and cancer cell lines. For instance, novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid exhibited promising cytotoxic activity against human liver, breast, and colon carcinoma cell lines, indicating their potential in cancer treatment strategies (Şeyma Cankara Pirol et al., 2014). Similarly, a series of new heterocycles attached to the pyridinecarboxamide moiety showed a wide range of activities, highlighting the versatility of quinoline derivatives in developing novel antibacterial agents (A. Nabila et al., 2017).
Coordination Chemistry and Material Science
In the realm of coordination chemistry and material science, quinoline derivatives have been utilized to construct metal complexes with intriguing properties. For example, four octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand demonstrated enhanced electrochemical activities and photocatalytic properties, alongside exhibiting weak antiferromagnetic behavior (Lei Li et al., 2020). These findings suggest the potential of quinoline derivatives in developing novel materials with specific electronic and magnetic properties.
Catalysis and Synthetic Chemistry
Quinoline derivatives have also found applications in catalysis and synthetic chemistry, facilitating the synthesis of other complex molecules. A sustainable synthesis approach using manganese PNP pincer complexes catalyzed the formation of substituted quinolines and pyrimidines, showcasing high atom efficiency and environmental benignity (Matthias Mastalir et al., 2016). This highlights the role of quinoline derivatives in promoting green chemistry practices.
Sensing and Detection
Quinoline derivatives have been explored as chemosensors for the detection of metal ions in biological and aqueous samples. A chemosensor based on quinoline and pyridine moieties exhibited remarkable fluorescence enhancement in the presence of Zn2+, demonstrating its utility in monitoring zinc concentrations in living cells and environmental samples (G. Park et al., 2015). This application underscores the importance of quinoline derivatives in environmental monitoring and bioimaging.
特性
IUPAC Name |
4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-10-5-1-2-6-12(10)17-9-11(14)15(20)18-13-7-3-4-8-16-13/h1-9H,(H,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQLXYQHPFHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2736136.png)



![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736143.png)

![Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2736147.png)
![(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2736151.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B2736152.png)


![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2736156.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2736158.png)
